

# Ibezapolstat hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: Ibezapolstat hydrochloride

Cat. No.: B15188419

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## Ibezapolstat Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ibezapolstat hydrochloride**, a first-in-class antibiotic agent under investigation for the treatment of Clostridioides difficile infection (CDI). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for scientific and research applications.

## Core Compound Details

**Ibezapolstat hydrochloride** is the salt form of Ibezapolstat, a novel, orally administered small molecule. The following table summarizes its key chemical and physical properties.

Parameter	Value	Source
Chemical Name	2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride	PubChem
CAS Number	1275582-98-3	PubChem[1]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> Cl <sub>3</sub> N <sub>6</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	459.8 g/mol	PubChem[1]
Parent Compound CAS	1275582-97-2	PubChem[2]
Parent Compound MW	423.3 g/mol	PubChem[2]

## Mechanism of Action

Ibezapolstat selectively inhibits bacterial DNA polymerase III<sub>C</sub> (Pol III<sub>C</sub>), an enzyme essential for DNA replication in many Gram-positive bacteria, including *C. difficile*.<sup>[3][4]</sup> This mechanism is distinct from currently approved antibiotics for CDI, suggesting a low potential for cross-resistance.<sup>[5]</sup> Pol III<sub>C</sub> is absent in human cells and many beneficial gut bacteria, contributing to the targeted spectrum of activity of Ibezapolstat.<sup>[6]</sup> The inhibition constant (K<sub>i</sub>) for Ibezapolstat against *C. difficile* DNA pol III<sub>C</sub> is 0.325 μM.<sup>[3][7]</sup>

The targeted action of Ibezapolstat on Pol III<sub>C</sub> in low G+C content Gram-positive bacteria leads to the disruption of bacterial DNA synthesis and ultimately, cell death.<sup>[8]</sup> This selective antimicrobial activity is believed to contribute to the preservation of the gut microbiome, a critical factor in preventing CDI recurrence.<sup>[6]</sup>

## Experimental Protocols

The following sections detail methodologies from key preclinical and clinical investigations of Ibezapolstat.

## In Vitro Activity Assessment

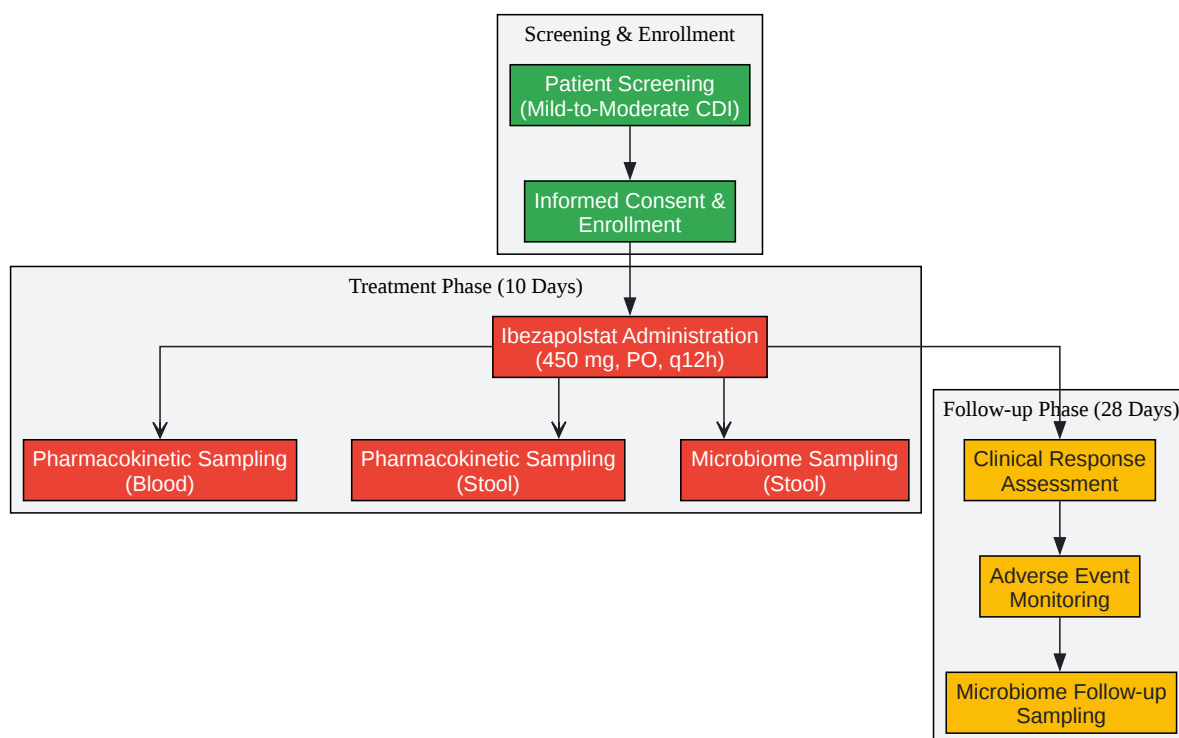
- **Minimum Inhibitory Concentration (MIC) Determination:** The antibacterial activity of Ibezapolstat against a range of *C. difficile* clinical isolates was determined using broth microdilution methods. MIC values for a panel of 104 clinical isolates of *C. difficile* were found to be in the range of 1-8 µg/mL.[3]

## Clinical Trial Protocol: Phase 2a (NCT04247542)

A Phase 2a multicenter, open-label, single-arm study was conducted to evaluate the efficacy, safety, and pharmacokinetics of Ibezapolstat in patients with CDI.[8][9][10]

- **Patient Population:** Adults with mild to moderate CDI, confirmed by a positive *C. difficile* toxin test.[9][10]
- **Dosing Regimen:** Patients received 450 mg of Ibezapolstat orally every 12 hours for 10 days.[8][9][10]
- **Pharmacokinetic Analysis:** Blood and stool samples were collected to measure Ibezapolstat concentrations. Plasma levels were found to be low (ranging from 233 to 578 ng/mL), while high fecal concentrations were achieved (over 1000 µg/g of stool by days 8-10), indicating minimal systemic absorption and high concentration at the site of infection.[6][8]
- **Microbiome Analysis:** Fecal samples were collected at baseline, during treatment, and post-treatment to assess changes in the gut microbiome.[9] DNA was extracted from stool samples, and the V1-V3 region of the 16S ribosomal RNA gene was sequenced to characterize the microbiome composition.[11]

The following diagram illustrates the workflow of the Phase 2a clinical trial.



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### Phase 2a Clinical Trial Workflow for Ibezapolstat

## Signaling Pathway

The mechanism of action of Ibezapolstat does not involve a classical signaling pathway but rather the direct inhibition of a key bacterial enzyme. The logical relationship is depicted in the following diagram.



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### Mechanism of Action of Ibezapolstat

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